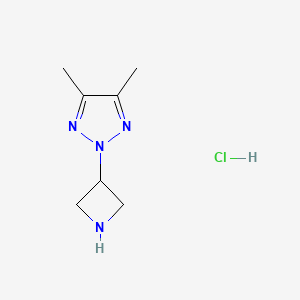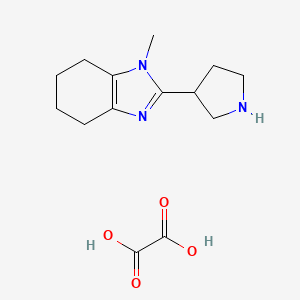![molecular formula C21H25N3O3S2 B6434864 2-methyl-N-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl][(thiophen-2-yl)methyl]sulfamoyl}phenyl)propanamide CAS No. 1286697-15-1](/img/structure/B6434864.png)
2-methyl-N-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl][(thiophen-2-yl)methyl]sulfamoyl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-N-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl][(thiophen-2-yl)methyl]sulfamoyl}phenyl)propanamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.13373402 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
AKOS024522672, also known as SR-01000925502, VU0524091-1, F5854-3143, SR-01000925502-1, or 2-methyl-N-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl][(thiophen-2-yl)methyl]sulfamoyl}phenyl)propanamide, is a voltage-dependent anion channel (VDAC) inhibitor . The primary target of this compound is the VDAC, which plays a crucial role in controlling the passage of ions and other metabolites across the mitochondrial membrane .
Mode of Action
AKOS024522672 interacts with its target, the VDAC, and reduces channel conductance . This interaction inhibits selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The compound’s mode of action is primarily through the inhibition of these processes.
Result of Action
The molecular and cellular effects of AKOS024522672’s action primarily involve the inhibition of VDAC, leading to the disruption of normal mitochondrial function . This disruption can prevent the release of cytochrome C from mitochondria, thereby inhibiting apoptosis . These effects can have significant implications in various pathological conditions where apoptosis plays a key role.
Properties
IUPAC Name |
2-methyl-N-[4-[(1-methylpyrrol-2-yl)methyl-(thiophen-2-ylmethyl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-16(2)21(25)22-17-8-10-20(11-9-17)29(26,27)24(15-19-7-5-13-28-19)14-18-6-4-12-23(18)3/h4-13,16H,14-15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOLRODIPODPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CN2C)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B6434784.png)

![3-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6434812.png)

![N,1-dimethyl-N-[(piperidin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B6434819.png)
![4-tert-butyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434842.png)
![3-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6434845.png)
![1-[2-methyl-1-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B6434848.png)
![2-[2-methyl-5-(5-methylpyrimidin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6434858.png)
![1-(2-methyl-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one](/img/structure/B6434872.png)
![2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6434880.png)
![N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide](/img/structure/B6434887.png)
![1-(2-methyl-1-{pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one](/img/structure/B6434890.png)
![4-tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6434894.png)
